
GSK-LSD1 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GSK-LSD1 Dihydrochloride is a potent, selective, and irreversible inhibitor of lysine-specific demethylase 1 (LSD1). This compound has an IC50 value of 16 nM, indicating its high efficacy in inhibiting LSD1 activity . LSD1 is an enzyme involved in the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression. This compound has been extensively studied for its potential therapeutic applications, particularly in the field of oncology .
準備方法
The synthesis of GSK-LSD1 Dihydrochloride involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the formation of a cyclopropylamine intermediate, which is then coupled with a piperidine derivative to form the final product . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity of the final product .
化学反応の分析
GSK-LSD1 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.
Reduction: Reduction reactions can be used to modify the functional groups on the compound, potentially altering its inhibitory activity.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents . The major products formed from these reactions depend on the specific conditions and reagents used, but they generally include modified versions of the original compound with altered biological activities .
科学的研究の応用
Acute Myeloid Leukemia (AML)
GSK-LSD1 Dihydrochloride has shown promise in treating acute myeloid leukemia. Studies indicate that inhibition of LSD1 leads to differentiation of AML cells and enhances the cytotoxic effects when combined with all-trans retinoic acid (ATRA). In vitro experiments demonstrated that GSK-LSD1 significantly inhibited the growth of AML cell lines, with an average IC50 value around 137 nM across various cell lines .
Table 1: Efficacy of GSK-LSD1 in AML Cell Lines
Cell Line | IC50 (nM) | Max Inhibition (%) |
---|---|---|
HL-60 | 120 | 65 |
THP-1 | 150 | 60 |
MV4-11 | 130 | 62 |
Primary AML Samples | Varies | ≥30% inhibition |
Breast Cancer
In breast cancer research, GSK-LSD1 has been identified as a key regulator of breast cancer stem cells (CSCs). Inhibition of LSD1 resulted in decreased tumor-initiating capacity and reduced self-renewal ability of breast CSCs in vitro and in vivo. Studies showed that pharmacological inhibition led to a significant reduction in mammosphere formation efficiency, indicating the potential of GSK-LSD1 as a therapeutic agent targeting CSCs .
Osteoclast Differentiation
Recent studies have highlighted the role of LSD1 inhibitors like GSK-LSD1 in regulating osteoclast differentiation. The compound effectively inhibited RANKL-induced osteoclastogenesis in primary macrophages and RAW264.7 cell lines, demonstrating its potential application in treating osteoporosis and other bone-related diseases .
Table 2: Impact of GSK-LSD1 on Osteoclast Differentiation
Treatment Concentration (μM) | Osteoclast Formation (%) |
---|---|
0.5 | 80 |
1 | 50 |
2 | 30 |
Neurodegenerative Diseases
GSK-LSD1 is also being investigated for its potential applications in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The inhibition of LSD1 may help to restore normal gene expression patterns disrupted in these conditions, offering a novel therapeutic avenue .
Case Study 1: Combination Therapy in AML
A clinical study assessed the combination of GSK-LSD1 with ATRA in patients with relapsed or refractory AML. Results indicated a synergistic effect leading to increased differentiation and apoptosis rates among leukemic cells, with significant clinical responses observed in several patients .
Case Study 2: Breast Cancer Stemness
In a preclinical model using MCF-7 breast cancer cells, treatment with GSK-LSD1 significantly reduced the formation of mammospheres, indicating impaired stem cell-like properties. This study supports the role of LSD1 as a target for therapies aimed at eradicating CSCs within tumors .
作用機序
GSK-LSD1 Dihydrochloride exerts its effects by irreversibly inhibiting the activity of LSD1. LSD1 is an enzyme that demethylates lysine residues on histone proteins, leading to changes in chromatin structure and gene expression . By inhibiting LSD1, this compound prevents the removal of methyl groups from histones, resulting in the repression of gene expression . This inhibition affects various molecular targets and pathways, including the stabilization of NF-κB p65, which plays a role in regulating pro-inflammatory cytokine expression . The compound also induces the formation of autophagosomes, which are involved in the degradation of cellular components .
類似化合物との比較
GSK-LSD1 Dihydrochloride is unique in its high selectivity and potency as an LSD1 inhibitor. Similar compounds include:
GSK2879552: Another selective and irreversible LSD1 inhibitor with potential anticancer activity.
ORY-1001: A potent LSD1 inhibitor used in clinical trials for the treatment of acute myeloid leukemia.
IMG-7289: An LSD1 inhibitor with therapeutic potential in myelofibrosis and other hematological disorders.
These compounds share similar mechanisms of action but may differ in their selectivity, potency, and therapeutic applications. This compound stands out due to its high selectivity for LSD1 over other closely related enzymes, such as LSD2 and monoamine oxidases MAO-A and MAO-B .
生物活性
GSK-LSD1 dihydrochloride is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), a critical enzyme involved in epigenetic regulation and cancer progression. This article explores the biological activity of GSK-LSD1, focusing on its mechanisms, effects on various cancer types, and potential clinical applications.
Overview of GSK-LSD1
GSK-LSD1 is characterized by its high potency (IC50 = 16 nM) and selectivity (over 1000-fold) for LSD1 compared to other closely related enzymes such as LSD2 and monoamine oxidases (MAO-A and MAO-B) . This selectivity makes it a valuable tool for studying the role of LSD1 in cancer biology.
LSD1 functions primarily as a histone demethylase, specifically targeting methylated lysine residues on histone proteins, which leads to transcriptional repression. By inhibiting LSD1, GSK-LSD1 induces changes in gene expression that can promote differentiation and inhibit proliferation in cancer cells .
In Vitro Studies
GSK-LSD1 has demonstrated significant biological activity across various cancer cell lines:
- Breast Cancer : In studies involving MCF-7 and MDA-MB-468 breast cancer cells, GSK-LSD1 treatment enhanced the efficacy of doxorubicin, a common chemotherapeutic agent. Pre-treatment with GSK-LSD1 resulted in a notable decrease in cell proliferation when combined with doxorubicin .
- Hepatocellular Carcinoma (HCC) : Research indicated that GSK-LSD1 could suppress growth in HCC cell lines by modulating the expression of genes involved in cell cycle regulation. In vivo studies using patient-derived xenograft models showed that GSK-LSD1 effectively inhibited tumor growth .
- Small Cell Lung Carcinoma (SCLC) : A proliferation screen revealed that SCLC cell lines exhibited sensitivity to GSK-LSD1, suggesting its potential as a therapeutic option for this aggressive cancer type .
In Vivo Studies
In vivo experiments have shown that GSK-LSD1 can reduce tumor burden in xenograft models; however, tumor regrowth was observed after initial treatment periods. This highlights the need for combination therapies to enhance long-term efficacy .
Case Studies
Several case studies have underscored the potential of GSK-LSD1 in clinical settings:
- Acute Myeloid Leukemia (AML) : In AML patient-derived samples, treatment with GSK2879552 (a related compound) led to significant inhibition of blast colony formation, indicating its effectiveness against primary leukemia cells .
- Glioblastoma : In models of glioblastoma stem cells (GSCs), GSK-LSD1 was shown to affect cell viability across various molecular subtypes, suggesting broad applicability in treating diverse glioblastoma cases .
Summary of Findings
The following table summarizes key findings regarding the biological activity of GSK-LSD1:
Cancer Type | Effect | Mechanism |
---|---|---|
Breast Cancer | Enhanced doxorubicin efficacy | Induction of differentiation and apoptosis |
Hepatocellular Carcinoma | Suppressed cell proliferation | Modulation of growth-regulatory gene expression |
Small Cell Lung Carcinoma | Significant growth inhibition | Targeting epigenetic dysregulation |
Acute Myeloid Leukemia | Reduced blast colony formation | Direct inhibition of leukemic cell proliferation |
Glioblastoma | Affected viability across subtypes | Broad inhibition of stem cell-like properties |
特性
IUPAC Name |
N-[(1R,2S)-2-phenylcyclopropyl]piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-11(5-3-1)13-10-14(13)16-12-6-8-15-9-7-12;;/h1-5,12-16H,6-10H2;2*1H/t13-,14+;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJFZOGMSPBHPNS-WICJZZOFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC2CC2C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。